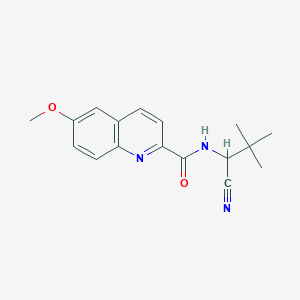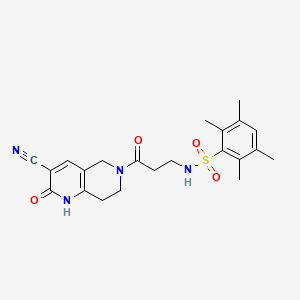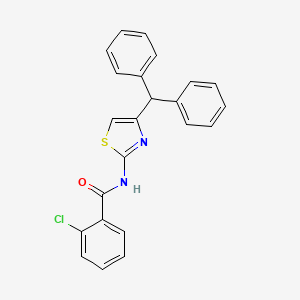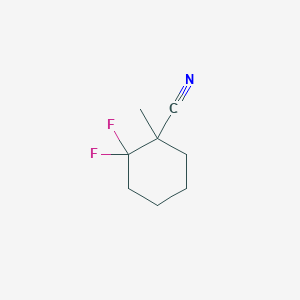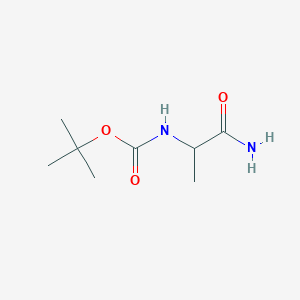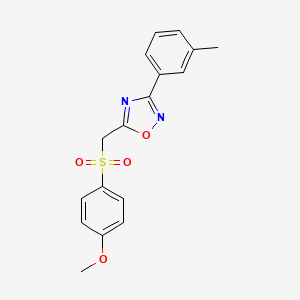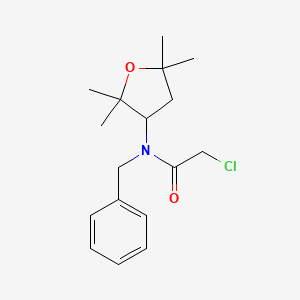![molecular formula C14H12FNO3S B2728326 [2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 387856-11-3](/img/structure/B2728326.png)
[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, which includes “[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate” are not detailed in the available sources .Wissenschaftliche Forschungsanwendungen
Molecular Electronics and Optoelectronic Properties
One notable application of similar thiophene-based compounds is in the field of molecular electronics and optoelectronics. For instance, derivatives of 2,5-diphenyl-1,3,4-oxadiazole, which shares structural motifs with the compound of interest, have been synthesized and evaluated for their redox, structural, and optoelectronic properties. These compounds have shown potential in the development of molecular wires and optoelectronic devices due to their favorable electron-withdrawing effects and stability under ambient conditions (Wang et al., 2006).
Sensing and Detection Technologies
Furthermore, thiophene-based compounds have been utilized in the development of sensing technologies. For example, oligothiophene-based o-(carboxamido)trifluoroacetophenones have demonstrated "turn-on" fluorescence upon binding to carboxylate anions, indicating their utility in the selective detection of anions in various environments (Kim & Ahn, 2008).
Antibacterial Agents
Compounds with structural similarities have been explored for their antibacterial properties. For example, derivatives of naphthyridine, which like thiophene derivatives, can be modified to enhance their activity, have been tested for in vitro and in vivo antibacterial activities, showing promise as therapeutic agents (Bouzard et al., 1992).
Organic Synthesis and Drug Development
In the realm of organic synthesis, thiophene carboxylates have served as intermediates in the synthesis of various organic compounds, including drugs and dyes. Their reactivity and ability to undergo a range of chemical transformations make them valuable building blocks in synthetic chemistry (Barker et al., 2001).
Luminescent Materials
Moreover, thiophene derivatives have been investigated for their application in luminescent materials, such as in the development of nonisotopic labels and diagnostics. The luminescent properties of these compounds, especially when bound to metals like terbium or europium, offer a pathway to innovative imaging and diagnostic tools (Li & Selvin, 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-9-2-7-12(20-9)14(18)19-8-13(17)16-11-5-3-10(15)4-6-11/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVPTUSQRNBYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2728243.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2728246.png)
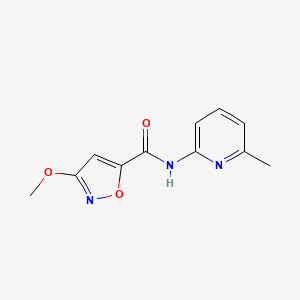
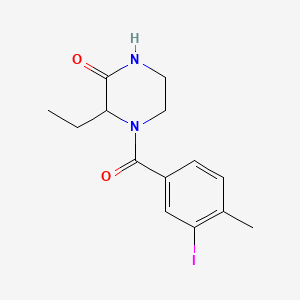
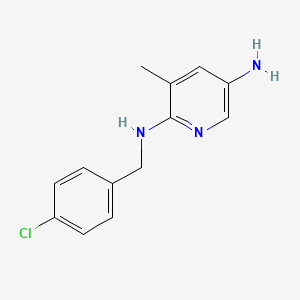
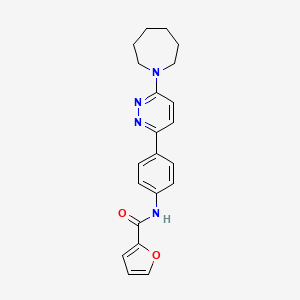
![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)
